N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB is a small molecule inhibitor that targets a specific protein in the body, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins in the body. By inhibiting HSP90, N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide disrupts the function of other proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been shown to inhibit the production of inflammatory cytokines, which play a role in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is its specificity for HSP90. This makes it a promising candidate for cancer therapy, as it targets only cancer cells and not healthy cells. However, one limitation of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors. Additionally, there is interest in exploring the potential use of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide in the treatment of other diseases, such as inflammatory diseases and viral infections.
In conclusion, N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is a promising compound that has potential therapeutic applications in various diseases. Its specificity for HSP90 makes it a promising candidate for cancer therapy, and its anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of other diseases. Further research is needed to fully understand the potential of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide and to develop more potent and selective HSP90 inhibitors.
Scientific Research Applications
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. One of the major areas of research for N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is its potential use as a cancer therapy. Studies have shown that N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells by targeting specific proteins that are involved in cancer cell proliferation.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S/c1-3-20(24(2,22)23)12-9-7-11(8-10-12)16(21)19-15-13(17)5-4-6-14(15)18/h4-10H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBYCJMPLYLCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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